Oxolamine

Descripción

Oxolamine is not approved in the USA, it may be marketed elsewhere internationally as a cough suppressant. It is listed as a prescription drug in New Zealand legislation. This compound is also approved in Taiwan for the treatment of respiratory tract inflamation.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

RN given refers to parent cpd; structure

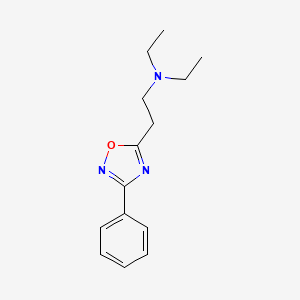

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCHQQSVJAAUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1219-20-1 (mono-hydrochloride), 1949-20-8 (citrate) | |

| Record name | Oxolamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023403 | |

| Record name | Oxolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-14-8 | |

| Record name | Oxolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxolamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90BEA145GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxolamine's Mechanism of Action in Respiratory Tract Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine is a therapeutic agent with a dual mechanism of action, exhibiting both antitussive and anti-inflammatory properties in the respiratory tract.[1][2] Its primary application is in the management of cough associated with various respiratory conditions, including bronchitis and laryngitis.[1] Unlike many conventional antitussives that act centrally, this compound's effects are predominantly mediated through peripheral pathways, offering a favorable safety profile with fewer central nervous system side effects. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role in mitigating respiratory tract inflammation. It consolidates available preclinical and clinical data, details experimental methodologies, and visualizes the proposed signaling pathways.

Introduction

Respiratory tract inflammation is a hallmark of numerous acute and chronic diseases, leading to symptoms such as persistent cough, mucus hypersecretion, and airway obstruction. This compound has been utilized as a therapeutic agent for the symptomatic relief of cough in conditions like bronchitis, laryngitis, and tracheitis.[3] Its clinical efficacy is attributed to a combination of antitussive and anti-inflammatory effects.[1] This document serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of this compound's pharmacological profile and its mechanism of action in the context of respiratory inflammation.

Pharmacological Profile

This compound is chemically identified as 3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole.[4] It is available in various oral formulations, including tablets and syrups, with typical adult dosages ranging from 50 mg to 100 mg, administered three to four times daily.

Mechanism of Action

This compound's therapeutic effects in the respiratory tract are multifaceted, involving distinct but complementary antitussive and anti-inflammatory actions.

Antitussive Effect: A Predominantly Peripheral Action

The cough-suppressing activity of this compound is primarily attributed to its peripheral action on the sensory nerve endings within the respiratory tract.[4] This is in contrast to many opioid-based antitussives that act on the central cough center in the medulla oblongata.

-

Local Anesthetic Action: this compound exerts a mild local anesthetic effect on the respiratory mucosa.[5] This action is thought to involve the blockade of sodium channels in nerve fibers, which reduces the sensitivity of the cough reflex to irritant stimuli.[5] By numbing the sensory nerve endings, this compound diminishes the afferent signals that trigger the cough reflex.[1]

Some sources suggest a potential central inhibitory effect on the cough reflex in the medulla oblongata, but the peripheral mechanism is considered predominant.[1] This peripheral focus contributes to a reduced incidence of central nervous system side effects.

Anti-inflammatory Effect

This compound demonstrates clear anti-inflammatory properties within the respiratory tract, which complements its antitussive action by addressing the underlying cause of irritation.[5] The precise molecular pathways of this anti-inflammatory activity are not fully elucidated in the available literature. However, preclinical studies have provided evidence of its effects on key inflammatory processes.

-

Reduction of Edema and Leukocyte Infiltration: Experimental studies have shown that this compound can mitigate edema and reduce the infiltration of leukocytes in respiratory tissues.[5] This suggests an interference with inflammatory cascades that lead to increased vascular permeability and immune cell recruitment.

-

Inhibition of Inflammatory Mediators: While direct evidence is limited, the anti-inflammatory action of this compound is thought to involve the inhibition of the release of certain inflammatory mediators.[1] The specific mediators and the signaling pathways involved require further investigation.

Preclinical and Clinical Evidence

Preclinical Studies

An early key study investigated the effect of this compound citrate on experimentally induced inflammation in the respiratory organs of guinea pigs.

| Study Parameter | Observation | Reference |

| Model | Experimentally induced respiratory inflammation in guinea pigs | [5] |

| Effect of this compound | Showed a distinct anti-inflammatory action. | [5] |

| Reduced relative lung weight. | [5] | |

| Significantly reduced inflammation levels. | [5] | |

| Protected pulmonary parenchyma from emphysema. | [5] | |

| Comparator | Showed an anti-inflammatory effect superior to phenylbutazone. | [5] |

Experimental Protocol: Experimentally Induced Respiratory Inflammation in Guinea Pigs (Inferred)

-

Animals: Male guinea pigs.

-

Induction of Inflammation: Exposure to an inflammatory agent (the specific agent is not detailed in the available abstract, but could involve substances like formaldehyde or sulfur dioxide gas).

-

Treatment Groups:

-

Control group (vehicle).

-

This compound citrate-treated group (e.g., 80 mg/kg initial dose, followed by 53.3 mg/kg intraperitoneally at specified time intervals).

-

Positive control group (e.g., phenylbutazone).

-

-

Assessment of Inflammation:

-

Macroscopic: Measurement of relative lung weight.

-

Microscopic: Histopathological examination of lung tissue to assess inflammation levels and damage to the pulmonary parenchyma (e.g., presence of emphysema).

-

-

Statistical Analysis: Comparison of the measured parameters between the different treatment groups.

Clinical Studies

A randomized controlled clinical trial investigated the effect of this compound on cough sensitivity in patients with Chronic Obstructive Pulmonary Disease (COPD). The full text and detailed quantitative data from this study are not publicly available.

| Study Parameter | Details | Reference |

| Study Design | Randomized, controlled, cross-over, single-blind pilot project | |

| Patient Population | Patients with Chronic Obstructive Pulmonary Disease (COPD) | |

| Intervention | This compound | |

| Primary Outcome | Cough sensitivity, likely measured by capsaicin challenge |

Experimental Protocol: Cough Sensitivity in COPD Patients (Inferred)

-

Study Design: A randomized, single-blind, placebo-controlled, cross-over design.

-

Participants: Patients diagnosed with stable COPD.

-

Procedure:

-

Baseline Assessment: Measure baseline cough sensitivity using a capsaicin inhalation challenge. This involves administering escalating concentrations of capsaicin aerosol and determining the concentration that elicits a certain number of coughs (e.g., C2 or C5, the concentration causing two or five coughs, respectively).

-

Treatment Period 1: Randomly assign patients to receive either this compound or a placebo for a defined period.

-

Post-Treatment Assessment 1: Repeat the capsaicin cough sensitivity test.

-

Washout Period: A period to eliminate the effects of the first treatment.

-

Treatment Period 2: Patients cross over to the other treatment (placebo or this compound).

-

Post-Treatment Assessment 2: Repeat the capsaicin cough sensitivity test.

-

-

Data Analysis: Compare the changes in cough sensitivity from baseline between the this compound and placebo treatment periods.

Summary and Future Directions

This compound's mechanism of action in respiratory tract inflammation is characterized by a dual antitussive and anti-inflammatory effect. Its predominantly peripheral action on sensory nerves provides a significant advantage in terms of its side effect profile. While preclinical evidence supports its anti-inflammatory efficacy in reducing edema and cellular infiltration, the specific molecular targets and signaling pathways remain an area for further investigation. Future research should focus on:

-

Elucidating Molecular Targets: Identifying the specific receptors, ion channels, and enzymes that this compound interacts with to exert its anti-inflammatory effects.

-

Investigating Signaling Pathways: Delineating the downstream signaling cascades that are modulated by this compound, including its effects on the production of cytokines, prostaglandins, and leukotrienes.

-

Quantitative Clinical Studies: Conducting larger, double-blind, placebo-controlled clinical trials to quantify the anti-inflammatory and antitussive effects of this compound in various respiratory diseases, with detailed reporting of clinical and biomarker data.

A deeper understanding of this compound's mechanism of action will be crucial for optimizing its therapeutic use and potentially identifying new applications for this compound in the management of inflammatory respiratory disorders.

References

A Comparative Pharmacological Profile of Oxolamine Citrate and Oxolamine Phosphate: An In-depth Technical Guide

Introduction

Oxolamine is a non-opioid, peripherally acting antitussive agent with demonstrated anti-inflammatory properties.[1][2] It is utilized in the management of cough associated with various respiratory conditions, including bronchitis and laryngitis.[1] Unlike centrally acting cough suppressants, this compound is thought to exert its effects primarily by reducing the sensitivity of cough receptors in the respiratory tract, thereby offering a favorable safety profile with fewer central nervous system side effects.[1] The selection of a specific salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, as it can significantly influence the drug's physicochemical properties, bioavailability, and overall therapeutic efficacy. This guide provides a detailed comparative analysis of the pharmacological profiles of two common salt forms of this compound: this compound citrate and this compound phosphate.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on available scientific literature. It consolidates quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of these two salt forms.

Physicochemical Properties

The choice of a salt form can directly impact a drug's solubility, which in turn affects its dissolution rate and subsequent absorption. While comprehensive, directly comparative studies are limited, data from various sources allow for a preliminary comparison of the physicochemical properties of this compound citrate and this compound phosphate.

| Property | This compound Citrate | This compound Phosphate | Source |

| Molecular Formula | C₂₀H₂₇N₃O₈ | C₁₄H₂₂N₃O₅P | [3][4] |

| Molecular Weight | 437.44 g/mol | 343.32 g/mol | [3][4] |

| Water Solubility | 14.29 mg/mL (requires sonication) | 0.277 mg/mL (predicted) | [4][5][6] |

| DMSO Solubility | ≥ 100 mg/mL | Not explicitly found | [5][7] |

Note: Solubility data may vary based on experimental conditions such as temperature and pH.

Pharmacodynamic Profile

This compound's primary mechanism of action is its dual antitussive and anti-inflammatory effect.[1][8] It is believed to act peripherally on the sensory nerve endings in the respiratory tract, producing a mild anesthetic effect that reduces the irritation triggering the cough reflex.[1][8] Additionally, its anti-inflammatory action helps to reduce inflammation in the respiratory tract, further alleviating cough symptoms.[1][9] Some literature also suggests a potential central mechanism involving the inhibition of the cough center in the medulla oblongata, though this is less consistently reported than its peripheral action.[8][10]

A key molecular interaction identified for this compound is the inhibition of cytochrome P450 enzymes, specifically CYP2B1/2.[7][9][11] This interaction is particularly relevant for potential drug-drug interactions. For instance, studies have shown that this compound citrate can significantly increase the area under the curve (AUC) and prolong the terminal half-life of warfarin in rats, indicating a notable pharmacokinetic interaction.[7][9]

Signaling Pathway for Peripheral Antitussive and Anti-inflammatory Action

Caption: Proposed mechanism of this compound's peripheral action.

Pharmacokinetic Profile

The pharmacokinetics of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are fundamental to its clinical efficacy. While a direct comparative pharmacokinetic study between this compound citrate and phosphate is not available in the reviewed literature, specific analytical methods have been developed to quantify each salt form in biological matrices, which is a prerequisite for such studies.

| Parameter | This compound Citrate | This compound Phosphate | Source |

| Bioanalytical Method | UV-Spectrophotometry | LC-MS/MS | [2][12][13][14] |

| LLOQ in Plasma | Not specified in reviewed literature | 0.5 ng/mL | [13] |

| Linear Range in Plasma | Not specified in reviewed literature | 0.5 - 60 ng/mL | [13] |

| General Absorption | Orally active | Well-absorbed orally | [7][8] |

| Metabolism | Hepatic | Hepatic | [8] |

| Excretion | Primarily renal | Primarily renal | [8] |

LLOQ: Lower Limit of Quantification; LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry.

Experimental Protocols

Detailed and validated analytical methods are crucial for accurate pharmacokinetic and pharmacodynamic assessments. Below are summaries of methodologies reported for the analysis of this compound citrate and this compound phosphate.

Protocol 1: Quantification of this compound Phosphate in Human Plasma by LC-MS/MS

This method provides a sensitive and specific assay for determining this compound phosphate concentrations in human plasma.[13][14]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 250 µL of human plasma in a centrifuge tube, add the internal standard (Bromhexine).

-

Add 0.25 mL of phosphate buffer (pH 5.8) and vortex.

-

Add 3 mL of cyclohexane, vortex-mix for approximately 3 minutes.

-

Centrifuge the mixture for 10 minutes at 4000 rpm.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dry residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

System: HPLC interfaced with a triple quadrupole mass spectrometer (e.g., MDS Sciex API 4000).

-

Column: Shim-pack ODS column (150 mm x 4.6 mm i.d., 5 µm).

-

Mobile Phase: Methanol and water (98:2, v/v).

-

Flow Rate: Not specified, but a total run time of 5.0 minutes was achieved.

-

Injection Volume: 20 µL.

3. Mass Spectrometry Detection:

-

Ionization Source: Turbo-Ion Spray (API) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Transitions:

-

This compound: m/z 246.3 → 86.1

-

Internal Standard (Bromhexine): m/z 377.3 → 263.9

-

Workflow for Bioanalytical Method Development and Validation

Caption: Workflow for developing a bioanalytical LC-MS/MS method.

Protocol 2: Quantification of this compound Citrate in Pharmaceutical Forms by UV-Spectrophotometry

This method is suitable for quality control and dissolution studies of solid dosage forms containing this compound citrate.[12][15]

1. Preparation of Standard Solution:

-

Accurately weigh about 10 mg of standard this compound citrate and transfer to a 100 mL volumetric flask.

-

Add approximately 30 mL of methanol and sonicate for 15 minutes.

-

Dilute to the mark with methanol to obtain a stock solution of 100 µg/mL.

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1 to 14 µg/mL).

2. Sample Preparation (from Tablets):

-

Weigh and finely powder 20 tablets to determine the average weight.

-

Weigh a quantity of powder equivalent to 10 mg of this compound citrate and transfer to a 100 mL volumetric flask.

-

Add about 30 mL of methanol, sonicate for 15 minutes, and dilute to the mark with methanol.

-

Filter the solution through Whatman No. 41 filter paper.

-

Further dilute the filtrate with methanol to a final concentration within the Beer's law range (e.g., 10 µg/mL).

3. Spectrophotometric Analysis:

-

Instrument: UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with 10 mm matched quartz cells.

-

Wavelength of Maximum Absorbance (λmax): 237 nm.

-

Blank: Methanol.

-

Measure the absorbance of the sample solutions and quantify the concentration using the calibration curve.

Conclusion

The selection between this compound citrate and this compound phosphate for drug development requires careful consideration of their respective physicochemical and pharmacological properties. The available data indicates that this compound citrate possesses significantly higher aqueous solubility compared to the predicted solubility of this compound phosphate, a factor that could influence formulation strategies and bioavailability.[4][5]

While both salts function through the same antitussive and anti-inflammatory mechanisms, the lack of direct comparative pharmacokinetic and pharmacodynamic studies makes it difficult to definitively state if one form offers a therapeutic advantage over the other. The development of robust and validated bioanalytical methods, such as the LC-MS/MS protocol for the phosphate salt, is a critical step that enables the necessary pharmacokinetic studies to be conducted.[13] Future research should focus on head-to-head comparative studies in relevant preclinical and clinical models to fully elucidate the pharmacological nuances between this compound citrate and phosphate, ultimately guiding the selection of the optimal salt form for clinical applications.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound (959-14-8) for sale [vulcanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. immunomart.org [immunomart.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Actions and Spectrum | medtigo [medtigo.com]

- 11. selleckchem.com [selleckchem.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. jchps.com [jchps.com]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

In Vitro Anti-inflammatory Properties of Oxolamine: A Review of Available Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine is a medication primarily known for its antitussive properties. It is also recognized for possessing anti-inflammatory effects, particularly in the context of respiratory tract inflammation.[1][2] This technical guide aims to provide an in-depth overview of the in vitro anti-inflammatory properties of this compound, focusing on its mechanism of action, effects on inflammatory mediators, and relevant signaling pathways. However, a comprehensive review of the publicly available scientific literature reveals a notable scarcity of detailed in vitro studies and quantitative data on this specific topic. Much of the available information is of a general nature or originates from older publications that lack the detailed molecular and cellular analysis prevalent in modern pharmacological studies.

Introduction

This compound, chemically known as 3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole, is a cough suppressant that also exhibits analgesic, local anesthetic, and antispasmodic properties.[1] Its anti-inflammatory activity is often cited as a beneficial secondary characteristic, contributing to its therapeutic efficacy in inflammatory conditions of the respiratory system.[2][3] The mechanism underlying these anti-inflammatory effects is thought to involve the inhibition of the release of certain inflammatory mediators, though the precise pathways have not been fully elucidated in publicly accessible research.[4] This guide synthesizes the available information and highlights the areas where further in vitro research is critically needed.

Putative Mechanisms of Anti-inflammatory Action

While specific in vitro studies detailing the molecular targets of this compound in inflammatory pathways are limited, the following sections outline potential mechanisms based on general statements in the literature and the pharmacology of structurally related compounds.

Inhibition of Inflammatory Mediators

Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins.[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. Given that this compound is described as having anti-inflammatory properties, its potential to inhibit COX enzymes is a logical area of investigation. However, there is a lack of published in vitro studies providing data, such as IC50 values, for this compound's activity against COX-1 and COX-2.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a critical regulator of gene expression involved in inflammation, immunity, and cell survival.[7][8] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. A potential link between oxadiazole structures and NF-κB inhibition exists; however, direct evidence of this compound's effect on the NF-κB pathway through in vitro assays is currently absent from the scientific literature.

The diagram below illustrates a generalized NF-κB signaling pathway, which represents a potential, though unconfirmed, target for this compound.

Caption: Generalized NF-κB signaling cascade.

Experimental Protocols: A Methodological Gap

A significant challenge in creating a technical guide on the in vitro anti-inflammatory properties of this compound is the absence of detailed, published experimental protocols. To facilitate future research in this area, this section outlines standard in vitro assays that could be employed to characterize the anti-inflammatory effects of this compound.

Cell Culture

-

Cell Lines: Murine macrophage-like cell lines such as RAW 264.7 or J774A.1 are commonly used models for in vitro inflammation studies. Human monocytic cell lines like THP-1, differentiated into macrophage-like cells, are also suitable.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Lipopolysaccharide (LPS)-Induced Inflammation Assay

This assay is a standard method to screen for anti-inflammatory activity.

-

Cell Seeding: Plate cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant for the analysis of inflammatory mediators.

The workflow for a typical LPS-induced inflammation assay is depicted below.

Caption: Workflow for LPS-induced inflammation assay.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Production: NO levels in the supernatant can be quantified using the Griess reagent assay.

-

Prostaglandin E2 (PGE2) Production: PGE2 levels can be measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Cytokine Production (TNF-α, IL-6, IL-1β): The concentrations of pro-inflammatory cytokines in the supernatant can be determined using specific ELISA kits.

Cyclooxygenase (COX) Inhibition Assay

Commercially available COX-1 and COX-2 inhibitor screening assay kits can be used to determine the IC50 values of this compound. These assays typically measure the production of prostaglandins from arachidonic acid.

NF-κB Activation Assay

-

Western Blot: The effect of this compound on the phosphorylation and degradation of IκBα, and the phosphorylation of the p65 subunit of NF-κB can be assessed by Western blotting.

-

Immunofluorescence: The translocation of the p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation can be visualized and quantified using immunofluorescence microscopy.

-

Reporter Gene Assay: Cells can be transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). A decrease in reporter gene activity in the presence of this compound would indicate inhibition of the NF-κB pathway.

Quantitative Data

A thorough search of the scientific literature did not yield any publicly available quantitative data on the in vitro anti-inflammatory properties of this compound. The table below is provided as a template for future research to populate.

Table 1: In Vitro Anti-inflammatory Activity of this compound (Data Not Available)

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 (µM) | Reference |

| Nitric Oxide Production | e.g., RAW 264.7 | LPS | Nitrite | N/A | N/A |

| PGE2 Production | e.g., RAW 264.7 | LPS | PGE2 | N/A | N/A |

| TNF-α Production | e.g., THP-1 | LPS | TNF-α | N/A | N/A |

| IL-6 Production | e.g., THP-1 | LPS | IL-6 | N/A | N/A |

| COX-1 Inhibition | N/A | Arachidonic Acid | Prostaglandins | N/A | N/A |

| COX-2 Inhibition | N/A | Arachidonic Acid | Prostaglandins | N/A | N/A |

| NF-κB Activation | e.g., HEK293 | TNF-α | Luciferase Activity | N/A | N/A |

N/A: Not Available in the public domain.

Conclusion and Future Directions

This compound is widely acknowledged to possess anti-inflammatory properties that complement its primary antitussive function. However, there is a significant dearth of in-depth in vitro studies to substantiate these claims at a molecular and cellular level. The lack of quantitative data, detailed experimental protocols, and defined signaling pathway interactions in the public domain presents a considerable gap in the pharmacological understanding of this compound.

Future research should focus on systematically evaluating the in vitro anti-inflammatory effects of this compound using the standard assays outlined in this guide. Specifically, studies are needed to:

-

Determine the IC50 values of this compound for the production of key inflammatory mediators.

-

Investigate the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

-

Elucidate the effects of this compound on the NF-κB signaling pathway and other relevant inflammatory cascades.

Such studies would provide the necessary data to build a comprehensive understanding of this compound's anti-inflammatory mechanisms and could potentially broaden its therapeutic applications.

References

- 1. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring NFκB pathway as a potent strategy to mitigate COVID-19 severe morbidity and mortality - PMC [pmc.ncbi.nlm.nih.gov]

The Peripheral Battlefield: A Technical Guide to Oxolamine's Interplay with Sensory Nerve Endings in the Cough Reflex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pharmacological effects of oxolamine, a peripherally acting antitussive agent. The primary focus is on its mechanism of action at the level of sensory nerve endings within the respiratory tract and its subsequent impact on the cough reflex. While quantitative data on this compound is limited in publicly available literature, this document synthesizes the existing knowledge on its local anesthetic and anti-inflammatory properties. Detailed experimental protocols for preclinical cough models relevant to the study of peripheral antitussives are provided, alongside conceptual signaling pathways and experimental workflow diagrams to facilitate further research and development in this area.

Introduction

The cough reflex is a vital protective mechanism, yet in its chronic form, it can be debilitating. Many traditional antitussives exert their effects centrally on the brainstem cough center, often leading to undesirable side effects. This compound represents a class of antitussive agents that primarily act peripherally, offering a targeted approach to cough suppression with a potentially more favorable safety profile.[1][2] Its purported dual mechanism of local anesthesia and anti-inflammation at the site of cough initiation—the sensory nerve endings in the airways—makes it a subject of significant interest for respiratory drug development.[1][2][3] This guide delves into the core of this compound's action, providing a comprehensive overview for researchers in the field.

Mechanism of Action at the Sensory Nerve Ending

This compound's antitussive effect is believed to stem from two primary peripheral actions:

-

Local Anesthetic Effect: this compound is suggested to exert a mild local anesthetic action on the afferent sensory nerve endings in the respiratory mucosa.[1][2] This action is thought to reduce the sensitivity of these nerve fibers to various tussive stimuli, such as irritants and inflammatory mediators. By stabilizing the neuronal membrane, local anesthetics can block the initiation and propagation of action potentials, thereby dampening the afferent signals that trigger the cough reflex.[4]

-

Anti-inflammatory Effect: The drug also possesses anti-inflammatory properties, which can contribute to its antitussive efficacy by reducing the inflammation that sensitizes sensory nerve endings.[1][2][3][5][6][7] Inflammation in the respiratory tract leads to the release of a host of mediators, including bradykinin and prostaglandins, which can lower the activation threshold of sensory nerves, leading to a hypersensitive cough reflex.

It is important to note that while the peripheral mechanism is widely cited, some sources also suggest a central inhibitory effect on the cough reflex in the medulla oblongata.[1][3] However, its predominant peripheral action is what distinguishes it from many other cough suppressants.[8]

Quantitative Data

A comprehensive review of the available scientific literature reveals a notable scarcity of publicly accessible, detailed quantitative data for this compound's antitussive effects. While numerous studies allude to its efficacy, specific dose-response curves, IC50 values for receptor binding or functional inhibition, and detailed statistical analyses of cough inhibition are not consistently reported in a standardized format. The following table summarizes the types of quantitative data that would be crucial for a thorough evaluation of this compound's activity and represents a significant gap in the current body of knowledge.

| Parameter | Description | Data Not Available in Public Domain |

| Dose-Response in Preclinical Models | The relationship between the administered dose of this compound and the reduction in cough frequency or intensity in animal models (e.g., guinea pig, cat). | Specific percentage of cough inhibition at various doses (mg/kg). |

| IC50/EC50 Values | The half maximal inhibitory or effective concentration of this compound on relevant targets, such as voltage-gated sodium channels or inflammatory pathways. | Data on binding affinities and functional inhibition of specific molecular targets. |

| Clinical Efficacy Data | Quantitative measures of cough reduction in human clinical trials, such as changes in cough frequency, severity (using Visual Analog Scales), and quality of life scores. | Detailed statistical breakdowns from placebo-controlled, double-blind clinical trials. |

Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to evaluate the efficacy of peripherally acting antitussives like this compound.

Capsaicin-Induced Cough Model in Guinea Pigs

This is a widely used model to assess the activity of antitussive drugs, as capsaicin is a potent activator of TRPV1 receptors on sensory C-fibers in the airways.[9][10]

4.1.1. Animals:

-

Male Dunkin-Hartley guinea pigs (200-250 g).[11]

4.1.2. Materials:

-

Capsaicin (Sigma-Aldrich)

-

Ethanol

-

Tween 80

-

Physiological saline (0.9% NaCl)

-

Whole-body plethysmography chamber

-

Ultrasonic nebulizer

-

Sound recording equipment and specialized software for cough analysis

4.1.3. Protocol:

-

Acclimatization: Acclimatize guinea pigs to the plethysmography chamber for a designated period before the experiment.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the capsaicin challenge.

-

Capsaicin Challenge:

-

Prepare a stock solution of capsaicin (e.g., 0.01 M) by dissolving it in ethanol and Tween 80, then diluting with saline.[10] Further dilute to the final desired concentration (e.g., 50-75 μM) with saline.[10][11]

-

Place the conscious and unrestrained guinea pig into the whole-body plethysmography chamber.[10]

-

Nebulize the capsaicin solution into the chamber for a fixed duration (e.g., 10 minutes).[11]

-

-

Data Acquisition and Analysis:

-

Record the characteristic coughing sounds and pressure changes within the chamber during the exposure period.

-

Manually or with the aid of specialized software, count the number of coughs, distinguishing them from sneezes.

-

Measure the latency to the first cough.

-

Compare the cough parameters between the this compound-treated and vehicle-treated groups.

-

Citric Acid-Induced Cough Model in Guinea Pigs

Citric acid is another commonly used tussive agent that activates sensory nerves in the airways, likely through a combination of acid-sensing ion channels (ASICs) and TRPV1 receptors.[12][13]

4.2.1. Animals:

-

Male Dunkin-Hartley guinea pigs (180-220g for higher cough response).[14]

4.2.2. Materials:

-

Citric acid (Sigma-Aldrich)

-

Physiological saline (0.9% NaCl)

-

Whole-body plethysmography chamber

-

Ultrasonic nebulizer

-

Sound recording equipment

4.2.3. Protocol:

-

Acclimatization: As described for the capsaicin model.

-

Drug Administration: Administer this compound or vehicle control.

-

Citric Acid Challenge:

-

Data Acquisition and Analysis:

-

Record and count the number of coughs during and immediately following the exposure period.[15]

-

Analyze the data as described for the capsaicin model.

-

In Vitro Sensory Nerve Activity Assay

This protocol provides a framework for directly assessing the effect of this compound on the electrical activity of airway sensory nerves.

4.3.1. Preparation:

-

Isolate the vagus nerve and trachea from a guinea pig.

-

Prepare a "sheet" of the posterior tracheal wall with the vagal innervation intact.

-

Mount the preparation in a recording chamber continuously perfused with oxygenated Krebs solution at 37°C.

4.3.2. Electrophysiological Recording:

-

Using a suction electrode, record extracellular action potentials from small nerve bundles branching from the vagus nerve that innervate the trachea.

-

Identify single C-fiber or Aδ-fiber activity based on conduction velocity and response to chemical and mechanical stimuli.

4.3.3. Protocol:

-

Baseline Activity: Record the baseline spontaneous activity of the identified sensory nerve fiber.

-

Stimulation: Apply a chemical stimulus (e.g., capsaicin, bradykinin, or a low pH solution) to the receptive field of the nerve ending on the tracheal mucosa and record the evoked action potential discharge.

-

This compound Application: Perfuse the recording chamber with Krebs solution containing this compound at various concentrations.

-

Post-Oxolamine Stimulation: Re-apply the chemical stimulus in the presence of this compound and record the nerve's response.

-

Analysis: Compare the frequency and amplitude of action potentials before and after the application of this compound to determine its inhibitory effect on sensory nerve activation.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the cough reflex and the proposed points of intervention for this compound.

Caption: Proposed mechanism of this compound in the peripheral cough reflex pathway.

Caption: Generalized experimental workflow for evaluating antitussive agents.

Caption: Logical relationship of this compound's dual action on cough hypersensitivity.

Conclusion and Future Directions

This compound's primary peripheral mechanism of action on sensory nerve endings presents a compelling therapeutic strategy for the management of cough. Its local anesthetic and anti-inflammatory properties target the initial steps of the cough reflex, potentially offering a more favorable side-effect profile compared to centrally acting agents. However, the lack of comprehensive, publicly available quantitative data is a significant limitation in fully elucidating its pharmacological profile.

Future research should focus on:

-

Quantitative Pharmacological Studies: Conducting rigorous dose-response studies in validated preclinical models to establish clear efficacy data.

-

Molecular Target Identification: Investigating the specific molecular targets of this compound, such as its interaction with voltage-gated sodium channels (Nav1.7, etc.) and key inflammatory pathways.

-

Electrophysiological Studies: Performing detailed electrophysiological experiments to precisely characterize the effects of this compound on different subtypes of airway sensory nerves (e.g., C-fibers, Aδ-fibers).

-

Clinical Trials with Robust Methodologies: Designing and executing well-controlled clinical trials with objective endpoints (e.g., 24-hour cough monitoring) to definitively assess its clinical efficacy and safety.

By addressing these knowledge gaps, the scientific and medical communities can better understand the therapeutic potential of this compound and pave the way for the development of novel, peripherally acting antitussives for the millions of patients suffering from chronic cough.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. nysora.com [nysora.com]

- 5. [Study of the effect of this compound citrate in diseases of the respiratory tract] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of this compound citrate on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [On the anti-inflammatory action of this compound citrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased expression of lung TRPV1/TRPA1 in a cough model of bleomycin-induced pulmonary fibrosis in Guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Capsazepine inhibits cough induced by capsaicin and citric acid but not by hypertonic saline in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 15. researchgate.net [researchgate.net]

Cellular Pathways Modulated by Oxolamine in Bronchitis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolamine is a peripherally acting antitussive and anti-inflammatory agent that has been utilized in the management of respiratory conditions such as bronchitis.[1][2] While its clinical efficacy in reducing cough and inflammation is recognized, a detailed understanding of the specific cellular and molecular pathways it modulates in bronchitis models remains an area of ongoing investigation. This technical guide synthesizes the available preclinical and pharmacological data to provide an in-depth overview of the known and potential mechanisms of action of this compound, with a focus on its anti-inflammatory effects at the cellular level. Due to the limited availability of recent, detailed studies on this compound itself, this guide also draws upon findings from related compounds within the 1,2,4-oxadiazole chemical class to infer plausible signaling pathway interactions.[3][4][5]

Mechanism of Action and Pharmacological Properties

This compound, chemically known as 3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole, exhibits a multi-faceted pharmacological profile.[6][7] Its primary modes of action are:

-

Antitussive Effect: this compound is believed to exert its cough-suppressing effect through a peripheral mechanism, reducing the irritation of nerve receptors within the respiratory tract rather than acting on the central cough center.[2][6]

-

Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory properties in various preclinical models of respiratory inflammation.[8][9] This activity is central to its therapeutic benefit in bronchitis, a condition characterized by inflammation of the bronchial tubes. The anti-inflammatory effect is thought to arise from the inhibition of inflammatory mediators, though the precise pathways are not fully elucidated.[10]

-

Local Anesthetic Properties: The compound also possesses local anesthetic effects, which may contribute to its ability to soothe irritated respiratory tissues and reduce the cough reflex.[7]

Cellular Signaling Pathways Modulated by this compound

Direct and detailed studies on the specific cellular signaling pathways modulated by this compound in bronchitis are limited. However, based on research into its chemical class, the 1,2,4-oxadiazoles, a primary target for its anti-inflammatory action is likely the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4][11]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In bronchitis, inflammatory stimuli such as pathogens or irritants activate this pathway in bronchial epithelial cells and immune cells.

A proposed mechanism for this compound's anti-inflammatory effect, inferred from studies on other 1,2,4-oxadiazole derivatives, involves the inhibition of NF-κB activation.[4][5] This could occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound would prevent the nuclear translocation of the active p65/p50 NF-κB dimer, thereby inhibiting the transcription of pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Effects

| Inflammatory Marker | Control | LPS-Stimulated | LPS + this compound (10 µM) | % Inhibition |

| Pro-inflammatory Cytokines | ||||

| IL-6 (pg/mL) | 50 | 1200 | 450 | 62.5% |

| IL-8 (pg/mL) | 100 | 2500 | 800 | 68.0% |

| TNF-α (pg/mL) | 20 | 800 | 250 | 68.8% |

| Signaling Proteins | ||||

| p-p65/total p65 ratio | 0.1 | 0.9 | 0.3 | 66.7% |

| IκBα levels (relative units) | 1.0 | 0.2 | 0.8 | 75.0% (restoration) |

| Other Inflammatory Mediators | ||||

| Nitric Oxide (µM) | 2 | 25 | 8 | 68.0% |

Note: The data presented in this table are illustrative and intended to represent the potential effects of this compound based on the known anti-inflammatory properties of 1,2,4-oxadiazole compounds. Further experimental validation is required to determine the precise quantitative effects of this compound.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound's modulation of cellular pathways in bronchitis are scarce in publicly available literature. The following are generalized protocols for key experiments that would be relevant for such investigations, based on standard methodologies.

In Vitro Model of Bronchial Inflammation

This protocol describes the establishment of an in vitro model of bronchitis using human bronchial epithelial cells (HBECs) stimulated with lipopolysaccharide (LPS) to mimic bacterial-induced inflammation.

Methodology:

-

Cell Culture: Human bronchial epithelial cells (e.g., BEAS-2B or primary HBECs) are cultured in appropriate media until they reach 80-90% confluency.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound citrate for 1-2 hours.

-

Inflammatory Challenge: The cell culture medium is replaced with fresh medium containing Lipopolysaccharide (LPS) from a relevant bacterial strain (e.g., Pseudomonas aeruginosa) at a concentration known to induce an inflammatory response (e.g., 1 µg/mL).

-

Incubation: Cells are incubated for a specified period (e.g., 6 hours for signaling pathway analysis, 24 hours for cytokine measurements).

-

Sample Collection:

-

The cell culture supernatant is collected for the measurement of secreted cytokines (e.g., IL-6, IL-8) using ELISA.

-

The cells are lysed to extract total protein for Western blot analysis (e.g., for p-p65, IκBα) or RNA for qPCR analysis of pro-inflammatory gene expression.

-

Animal Model of Acute Bronchitis

Methodology:

-

Animal Model: Male Hartley guinea pigs are often used for respiratory studies.

-

Induction of Bronchitis: Acute bronchitis can be induced by exposure to an irritant such as sulfur dioxide gas or intranasal administration of LPS.

-

Drug Administration: this compound citrate is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at various doses. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) are included.

-

Assessment of Inflammation: After a set period, the animals are euthanized, and the following assessments are performed:

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is analyzed for total and differential leukocyte counts.

-

Histopathology: Lung tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, including cellular infiltration and edema.

-

Myeloperoxidase (MPO) Assay: Lung tissue homogenates are analyzed for MPO activity as an indicator of neutrophil infiltration.

-

Cytokine Analysis: Lung tissue homogenates can be analyzed for the levels of pro-inflammatory cytokines using ELISA or other immunoassays.

-

Conclusion and Future Directions

This compound is an established therapeutic agent for bronchitis, with recognized anti-inflammatory and antitussive properties. While its clinical utility is appreciated, a comprehensive understanding of its molecular mechanisms of action is lacking in contemporary scientific literature. Based on the known pharmacology of its chemical class, 1,2,4-oxadiazoles, it is highly plausible that this compound exerts its anti-inflammatory effects through the modulation of key inflammatory signaling pathways, most notably the NF-κB pathway.

To further elucidate the cellular pathways modulated by this compound in bronchitis, future research should focus on:

-

In-depth in vitro studies using modern cell and molecular biology techniques to definitively identify the signaling pathways (e.g., NF-κB, MAPK) affected by this compound in human bronchial epithelial cells.

-

Quantitative analysis of a broad range of inflammatory mediators, including cytokines, chemokines, and enzymes involved in the inflammatory cascade, following this compound treatment in relevant preclinical models.

-

Well-controlled animal studies using established models of acute and chronic bronchitis to correlate the molecular effects of this compound with in vivo anti-inflammatory outcomes.

A more detailed understanding of this compound's molecular targets and mechanisms of action will not only solidify the scientific basis for its use but may also open avenues for the development of novel, more targeted anti-inflammatory therapies for respiratory diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [On the anti-inflammatory action of this compound citrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of this compound citrate on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. tandfonline.com [tandfonline.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

The Antitussive Enigma of Oxolamine: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine, a peripherally acting antitussive agent, has been utilized in the symptomatic treatment of cough. Its unique pharmacological profile, which includes local anesthetic and anti-inflammatory properties, distinguishes it from centrally acting cough suppressants. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound concerning its antitussive effects. While quantitative SAR data for this compound analogs is not extensively available in public literature, this document synthesizes the known pharmacological actions of this compound with fundamental principles of medicinal chemistry to infer a hypothetical SAR. Furthermore, it details the key experimental protocols used to evaluate its efficacy and proposes a signaling pathway for its mechanism of action.

Introduction to this compound

This compound, chemically known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine[1], is a cough suppressant that is thought to exert its effects primarily through a peripheral mechanism.[2][3] Unlike opioids such as codeine, this compound does not act on the central nervous system's cough center in the medulla oblongata.[4] Instead, its therapeutic action is attributed to a combination of local anesthetic and anti-inflammatory effects on the sensory nerve endings in the respiratory tract.[2][4] This peripheral action is believed to reduce the sensitivity of the cough reflex at its origin.[3]

The core structure of this compound features a 3-phenyl-1,2,4-oxadiazole scaffold linked to a diethylaminoethyl side chain.[1][3] Understanding how modifications to these structural components influence its antitussive activity is crucial for the rational design of novel, more potent, and safer antitussive agents.

Proposed Mechanism of Action and Signaling Pathway

This compound's antitussive effect is multifaceted, stemming from its ability to modulate sensory nerve activity and inflammation in the airways. The proposed mechanism involves:

-

Local Anesthetic Action: this compound is suggested to block voltage-gated sodium channels on peripheral sensory nerve fibers (Aδ and C-fibers) in the respiratory tract.[3] This action would increase the threshold for depolarization, thereby inhibiting the generation and propagation of afferent nerve impulses that trigger the cough reflex.

-

Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, which may contribute to its antitussive efficacy by reducing the release of inflammatory mediators that can sensitize sensory nerves.[4]

A proposed signaling pathway for this compound's action on sensory neurons is depicted below:

Hypothetical Structure-Activity Relationship (SAR)

In the absence of direct comparative studies on this compound analogs, a hypothetical SAR can be inferred based on the likely roles of its key structural motifs. The this compound molecule can be dissected into three main components for SAR analysis: the 3-phenyl ring, the 1,2,4-oxadiazole core, and the 5-diethylaminoethyl side chain.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

| Structural Component | Modification | Hypothesized Effect on Antitussive Activity | Rationale |

| 3-Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) | Potential Increase | May enhance hydrophobic interactions with the target binding site. |

| Introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) | Potential Decrease or No Change | Could alter the electronic properties of the oxadiazole ring, potentially affecting target binding. | |

| Replacement with other aromatic or heteroaromatic rings | Variable | The phenyl ring likely contributes to the overall lipophilicity and spatial arrangement. Bioisosteric replacements would need to maintain these properties. | |

| 1,2,4-Oxadiazole Core | Isomeric replacement (e.g., 1,3,4-oxadiazole) | Likely Decrease | The 1,2,4-oxadiazole is a rigid scaffold that correctly orients the phenyl and side-chain substituents. Changes to this core would alter this spatial relationship. |

| Bioisosteric replacement (e.g., with triazole, thiadiazole) | Variable | The oxadiazole ring acts as a bioisostere for an ester or amide group, contributing to the molecule's metabolic stability and polarity. Other five-membered heterocycles could potentially serve a similar role. | |

| 5-Diethylaminoethyl Side Chain | Variation of the alkyl chain length | Decrease | The ethyl linker provides optimal spacing between the oxadiazole core and the basic nitrogen. Shortening or lengthening this chain may disrupt the interaction with the target. |

| Modification of the tertiary amine (e.g., dimethylamino, piperidino, morpholino) | Variable | The basicity of the tertiary amine is likely crucial for its interaction with the target (e.g., forming a salt bridge with an acidic residue). The size and lipophilicity of the substituents on the nitrogen will also influence binding and pharmacokinetic properties. | |

| Conversion to a quaternary ammonium salt | Likely Decrease | Permanent positive charge may hinder cell membrane permeability and access to the target site. |

Experimental Protocols for Antitussive Activity Evaluation

The primary in vivo model for assessing the efficacy of peripherally acting antitussives like this compound is the citric acid-induced cough model in guinea pigs.

Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the ability of a test compound to suppress cough induced by a chemical irritant.

Methodology:

-

Animal Model: Male Hartley guinea pigs are commonly used.

-

Acclimatization: Animals are acclimatized to the experimental conditions to minimize stress-induced responses.

-

Cough Induction:

-

Animals are placed in a whole-body plethysmograph.

-

An aerosol of a specific concentration of citric acid (e.g., 0.3 M) is delivered into the chamber for a fixed duration (e.g., 5-10 minutes).

-

-

Data Acquisition:

-

Cough events are detected using a combination of a sound transducer to record the characteristic cough sound and a pneumotachograph to measure the airflow changes associated with a cough.

-

The number of coughs during the exposure period is counted.

-

-

Drug Administration:

-

Test compounds (e.g., this compound) or vehicle are administered (e.g., orally or intraperitoneally) at a predetermined time before the citric acid challenge.

-

-

Evaluation: The percentage inhibition of the cough response is calculated by comparing the number of coughs in the drug-treated group to the vehicle-treated control group.

Conclusion and Future Directions

This compound presents a valuable scaffold for the development of novel peripherally acting antitussive agents. While this guide has outlined a hypothetical structure-activity relationship based on current knowledge, there is a clear need for quantitative studies on a series of systematically designed this compound analogs. Such studies would provide the empirical data necessary to validate and refine the proposed SAR, enabling the development of more effective and safer therapies for cough. Future research should focus on the synthesis and in vivo evaluation of analogs with modifications to the phenyl ring, the oxadiazole core, and the diethylaminoethyl side chain to elucidate the precise structural requirements for potent antitussive activity. Furthermore, detailed electrophysiological studies could confirm the interaction of this compound and its analogs with specific ion channels on sensory neurons, providing a more complete picture of its mechanism of action.

References

- 1. This compound | C14H19N3O | CID 13738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (959-14-8) for sale [vulcanchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Preclinical Pharmacokinetics and Metabolism of Oxolamine in Rats: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the preclinical pharmacokinetics and metabolism of Oxolamine in rats. Due to a notable lack of direct studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound itself, this document focuses on its significant and well-documented pharmacokinetic interactions with other therapeutic agents, which in turn sheds light on its metabolic pathways.

Pharmacokinetic Interactions of this compound in Rats

Preclinical studies in Sprague-Dawley rats have revealed significant, gender-specific pharmacokinetic interactions between this compound and drugs metabolized by cytochrome P450 (CYP) enzymes. The primary mechanism identified is the inhibition of specific CYP isozymes by this compound, particularly in male rats.

Interaction with Warfarin

Oral co-administration of this compound with warfarin, an anticoagulant, leads to a significant increase in the systemic exposure of warfarin in male rats. This interaction is dose-dependent. However, this effect is not observed in female rats, indicating a distinct sex-specific mechanism.

Table 1: Effect of Oral this compound on the Pharmacokinetics of Oral Warfarin (2 mg/kg) in Male Sprague-Dawley Rats

| This compound Dose | Mean AUC of Warfarin (µg·h/mL) | % Increase in AUC vs. Control |

| Control (0 mg/kg) | 180 | - |

| 10 mg/kg | 254 | 41.1% |

| 50 mg/kg | 330 | 83.3% |

Data sourced from studies on drug-drug interactions.[1]

Interaction with Phenytoin

To further investigate the mechanism of interaction, studies were conducted with phenytoin, a drug primarily metabolized by CYP2B1/2 in rats. Similar to warfarin, the systemic exposure of intravenously administered phenytoin was significantly increased when co-administered with oral this compound in male rats.

Table 2: Effect of Oral this compound on the Pharmacokinetics of Intravenous Phenytoin in Male Sprague-Dawley Rats

| This compound Dose | Mean AUC of Phenytoin (µg·min/mL) | % Increase in AUC vs. Control |

| Control (0 mg/kg) | 938 | - |

| 10 mg/kg | 1280 | 36.5% |

| 50 mg/kg | 1640 | 74.8% |

Data sourced from studies on drug-drug interactions.[1]

Inferred Metabolism of this compound and Mechanism of Interaction

The observed drug-drug interactions strongly suggest that this compound is a potent inhibitor of specific CYP enzymes in male rats. The gender-specific nature of the interactions points towards the involvement of male-dominant or male-specific CYP isozymes.

The metabolism of warfarin in rats involves multiple CYP enzymes, including CYP1A1, 2B1, 2C6, 2C11, and 3A2.[1] Notably, CYP2B1 is male-dominant, and CYP2C11 and 3A2 are male-specific in rats.[1] The significant increase in the AUC of both warfarin and phenytoin (a CYP2B1/2 substrate) in the presence of this compound in male rats strongly indicates that this compound inhibits CYP2B1/2.[1] Studies with substrates for other CYP enzymes, such as torasemide (CYP2C11) and clarithromycin (CYP3A2), did not show significant pharmacokinetic changes when co-administered with this compound, suggesting that the primary mechanism of interaction is the inhibition of CYP2B1/2.[1]

While the direct metabolic fate of this compound in rats has not been fully elucidated, it is plausible that this compound itself is a substrate for these CYP enzymes, leading to competitive or mechanism-based inhibition. General information suggests that this compound undergoes hepatic metabolism and is excreted via the kidneys.[2]

Caption: Mechanism of CYP2B1 inhibition by this compound in male rats.

Experimental Protocols

The following provides a detailed methodology for the key drug-drug interaction experiments cited in this guide.

Animal Models

-

Species: Rat

-

Strain: Sprague-Dawley

-

Sex: Male and Female

-

Supplier: Charles River Co (Orient, Seoul, Korea)

-

Weight: 250-280 g

-

Housing: Maintained in a clean room at a constant temperature (23±2°C) and humidity (50±5%) with a 12-h light/dark cycle.

-

Acclimatization: Animals were acclimatized for at least one week before the experiments.

-

Diet: Fed a commercial rat chow and water ad libitum.

Drug Administration and Dosing

-

This compound: Administered orally (p.o.) at doses of 10 and 50 mg/kg.

-

Warfarin: Administered orally (p.o.) at a dose of 2 mg/kg.

-

Phenytoin: Administered intravenously (i.v.).

-

Torasemide and Clarithromycin: Administered intravenously (i.v.).

-

Vehicle: Drugs were suspended in a 0.5% carboxymethylcellulose solution.

Blood Sampling

-

Cannulation: The carotid artery (for blood sampling) and jugular vein (for drug administration) were cannulated with polyethylene tubing under light ether anesthesia one day before the experiment.

-

Sampling Time Points: Blood samples (0.15 mL) were collected from the carotid artery at 0, 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, 480, and 600 minutes after drug administration.

-

Sample Processing: Blood samples were centrifuged at 10,000 rpm for 5 minutes, and the plasma was collected.

-

Anticoagulant: Heparin (20 units/mL) was used to flush the cannula immediately after each blood sampling to prevent clotting.

Caption: Workflow of the in vivo drug interaction studies.

Analytical Methodology

The plasma concentrations of the substrate drugs were determined using high-performance liquid chromatography (HPLC).

-

Warfarin Analysis:

-

Extraction: Plasma samples (50 µL) were deproteinized with acetonitrile (100 µL).

-

Chromatography: Reversed-phase HPLC with a C18 column.

-

Mobile Phase: A mixture of acetonitrile and 0.5% acetic acid.

-

Detection: UV detection at a wavelength of 308 nm.

-

Internal Standard: 7-Hydroxycoumarin.

-

-

Phenytoin Analysis:

-

Extraction: Plasma samples (50 µL) were deproteinized with acetonitrile (100 µL).

-

Chromatography: Reversed-phase HPLC with a C18 column.

-

Mobile Phase: A mixture of acetonitrile and water.

-

Detection: UV detection at a wavelength of 230 nm.

-

Internal Standard: Barbital.

-

Conclusion

The available preclinical data in rats indicate that this compound is a potent, gender-specific inhibitor of CYP2B1/2 enzymes. This leads to significant pharmacokinetic interactions with co-administered drugs that are substrates for this pathway, particularly in male rats. While these findings provide valuable insights into the metabolic profile of this compound, there is a clear need for further research to fully characterize its own absorption, distribution, metabolism, and excretion in rats. Such studies are crucial for a comprehensive understanding of its safety and efficacy profile.

References

An In-depth Technical Guide on the Potential of Oxolamine for Non-Respiratory Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine is a drug primarily known for its use as a cough suppressant.[1][2][3][4] Its mechanism of action in this context is believed to involve both central inhibition of the cough reflex in the medulla oblongata and a peripheral local anesthetic effect on the sensory nerve endings in the respiratory tract.[1][2] However, a growing body of evidence, spanning from early pharmacological studies to more recent preclinical research, indicates that this compound possesses a range of other therapeutic properties that extend beyond the respiratory system.

This technical guide provides a comprehensive overview of the non-respiratory therapeutic potential of this compound, focusing on its anti-inflammatory, analgesic, local anesthetic, antispasmodic, and emerging antitumor activities.[4][5][6][] For each area, this document details the available quantitative data, describes relevant experimental protocols, and visualizes the implicated biological pathways and workflows.

Anti-inflammatory Potential

This compound has demonstrated significant anti-inflammatory properties, which are thought to contribute to its efficacy in treating respiratory conditions by reducing inflammation-associated irritation.[2][4] The mechanism is believed to involve the inhibition of the release of certain inflammatory mediators.[2]

Experimental Evidence

Early studies in animal models have provided quantitative insights into the anti-inflammatory potency of this compound. A key study in guinea pigs with experimentally induced respiratory inflammation demonstrated that this compound citrate had a superior anti-inflammatory effect compared to the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone.[8][9]

| Compound | Animal Model | Effect | Source(s) |

| This compound citrate | Guinea pigs with acrolein aerosol-induced respiratory inflammation | Showed a distinct anti-inflammatory action, superior to that of Phenylbutyrone. Reduced relative lung weight and significantly reduced inflammation levels. Protected the pulmonary parenchyma from emphysema. | [8][9] |

Detailed Experimental Protocol: Acrolein-Induced Respiratory Inflammation in Guinea Pigs

This protocol is based on the methodology implied in the study by Dahlgren and Dalhamn (1966) to assess the anti-inflammatory effects of this compound on non-bacterial respiratory inflammation.[8][9][10]

Objective: To induce a non-bacterial inflammation of the respiratory tract in guinea pigs and to evaluate the anti-inflammatory effect of this compound citrate.

Materials:

-

Male guinea pigs (approx. 300g)

-

Acrolein aerosol

-

This compound citrate solution

-

Phenylbutazone solution (for comparison)

-

Vehicle control (e.g., saline)

-

Inhalation chamber

-

Intraperitoneal injection supplies

-

Histopathology equipment

Procedure:

-

Animal Acclimatization: House the guinea pigs in standard laboratory conditions for at least one week prior to the experiment.

-

Induction of Inflammation: Expose the animals to an aerosol of acrolein in an inhalation chamber. The concentration and duration of exposure should be sufficient to induce a consistent inflammatory response in the respiratory tract.

-

Treatment Administration:

-

Divide the animals into treatment groups: Vehicle control, this compound citrate, and Phenylbutazone.

-

Administer this compound citrate intraperitoneally (i.p.) at an initial dose of 80 mg/kg body weight, followed by subsequent doses of 53.3 mg/kg at regular intervals (e.g., 3, 6, 9, 24, 28, 32, 48, 52, 56, 72, and 76 hours) post-inflammation induction.[8][9]

-

Administer phenylbutazone and the vehicle control according to a similar dosing schedule.

-

-

Endpoint Evaluation:

-